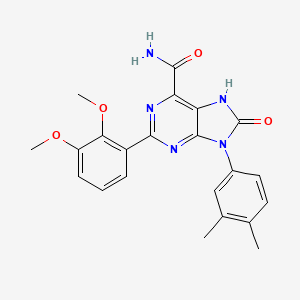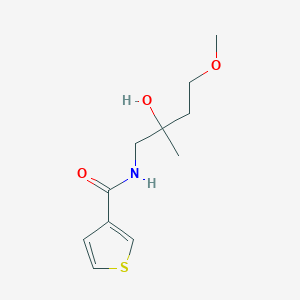
2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core substituted with dimethoxyphenyl and dimethylphenyl groups, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is constructed through nucleophilic substitution reactions.
Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 2,3-dimethoxyphenyl group at the 2-position of the purine ring.
Attachment of the Dimethylphenyl Group: The 9-position of the purine ring is functionalized using a Friedel-Crafts alkylation reaction to attach the 3,4-dimethylphenyl group.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with purine cores are often investigated for their interactions with enzymes and nucleic acids. This particular compound could be explored for its potential as an enzyme inhibitor or a modulator of nucleic acid function.
Medicine
In medicine, purine derivatives are of interest for their potential therapeutic effects. This compound might be evaluated for its anti-inflammatory, anticancer, or antiviral properties, given the biological activity of related purine compounds.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes by mimicking natural substrates or inhibitors, thereby modulating enzyme activity. The dimethoxyphenyl and dimethylphenyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in chocolate, with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
Compared to these compounds, 2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological activities and chemical reactivity. The presence of both dimethoxy and dimethyl groups might enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-(2,3-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-11-8-9-13(10-12(11)2)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)14-6-5-7-15(30-3)18(14)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURASTOSWGKQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(6-chloroquinazolin-4-yl)amino]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)

![8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2822222.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2822223.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2822227.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)




![1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide](/img/structure/B2822237.png)
![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)
